molecular formula C21H18ClN5O4S B2859827 N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223980-99-1

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2859827
CAS No.: 1223980-99-1
M. Wt: 471.92
InChI Key: KPLHFOJKQYYEQK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H18_{18}ClN5_5O4_4S
  • Molecular Weight : 471.9 g/mol
  • SMILES Notation : COc1ccc(NC(=O)CSc2nnc3c(=O)n(-c4ccccc4OC)ccn23)cc1Cl

This structure features a triazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute conducted an evaluation of various derivatives of compounds similar to this compound against a wide range of cancer cell lines. The results demonstrated promising antitumor activity across several types of cancer, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer
  • Melanoma

The compound exhibited significant cytotoxicity with IC50_{50} values indicating effective inhibition of cell proliferation in vitro .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown notable antimicrobial activity. Research indicates that derivatives containing the triazole moiety exhibit effectiveness against various bacterial strains. For example:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

The presence of sulfur in the structure enhances its interaction with microbial targets, leading to increased efficacy .

Case Studies and Experimental Findings

  • In Vitro Studies : A study involving 60 cancer cell lines revealed that compounds similar to this compound showed high levels of antitumor activity. The study utilized the sulforhodamine B assay to assess cell viability and proliferation .
  • Mechanistic Insights : Further investigations into the mechanism of action indicated that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has been explored to enhance its efficacy. Preliminary data suggest that co-treatment may lead to synergistic effects, improving overall therapeutic outcomes against resistant cancer cell lines .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-16-8-7-13(11-14(16)22)23-18(28)12-32-21-25-24-19-20(29)26(9-10-27(19)21)15-5-3-4-6-17(15)31-2/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHFOJKQYYEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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